molecular formula C20H15NO2S B11041985 (2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone

(2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B11041985
M. Wt: 333.4 g/mol
InChI Key: HAYUDLNFDRQBAK-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 10H-phenothiazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Formation of substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

(2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets. In the context of cholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . Additionally, its antipsychotic effects are believed to be mediated through dopamine receptor antagonism, similar to other phenothiazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methoxyphenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of both methoxyphenyl and phenothiazine moieties, which confer distinct chemical and biological properties. Its potential as a cholinesterase inhibitor and its diverse applications in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

(2-methoxyphenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C20H15NO2S/c1-23-17-11-5-2-8-14(17)20(22)21-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)21/h2-13H,1H3

InChI Key

HAYUDLNFDRQBAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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